5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a pyrimidine ring and a thia-aza bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the use of organocatalytic formal [4 + 2] cycloaddition reactions. This approach allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[22
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing pyrimidines: These compounds share the pyrimidine ring and sulfur atom but differ in their overall structure and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different substituents and functional groups.
Uniqueness
5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is unique due to its combination of a pyrimidine ring with a thia-aza bridge, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(6-ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-8-3-11(13-7-12-8)14-5-10-4-9(14)6-15-10/h3,7,9-10H,2,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPXDLRENRTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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